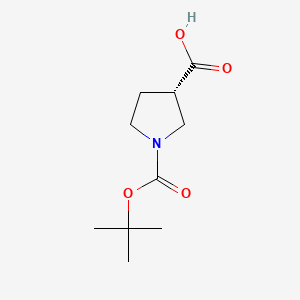

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Description

Significance as a Chiral Building Block

The primary significance of (S)-1-Boc-pyrrolidine-3-carboxylic acid lies in its nature as a chiral building block. chemimpex.com Chiral building blocks are optically pure compounds used as starting materials in the synthesis of complex natural products and pharmaceuticals. Since most biological targets, such as enzymes and receptors, are themselves chiral, the stereochemistry of a drug molecule is critical for its efficacy and safety. researchgate.net

The defined stereochemistry at the C3 position of the pyrrolidine (B122466) ring allows chemists to introduce a specific three-dimensional architecture into a target molecule. researchgate.net The non-planar, puckered structure of the five-membered pyrrolidine ring provides a rigid scaffold that helps in exploring three-dimensional pharmacophore space, a key consideration in modern drug design. researchgate.net The use of enantiomerically pure building blocks like this compound is crucial for developing single-enantiomer drugs, which often have improved therapeutic profiles compared to their racemic mixtures. chemimpex.com

Role in Contemporary Organic Synthesis and Medicinal Chemistry

In organic synthesis, this compound serves as a versatile intermediate. chemimpex.com Its carboxylic acid group can readily participate in reactions such as amide bond formation, a cornerstone of peptide synthesis. evitachem.com The Boc-protected nitrogen is stable under many reaction conditions but can be selectively removed to allow for further functionalization. This dual functionality is exploited in the synthesis of complex molecules with high specificity. chemimpex.com

In medicinal chemistry, the pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. researchgate.net This building block is particularly valuable in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. alfa-chemical.com The pyrrolidine ring acts as a constrained dipeptide surrogate, and by modifying the carboxylic acid and the nitrogen atom, libraries of compounds can be generated for drug discovery programs. alfa-chemical.com

The utility of the pyrrolidine core, for which this compound is a key precursor, is demonstrated in the synthesis of various pharmaceuticals. For instance, related pyrrolidine derivatives are starting materials for drugs like Avanafil, used for treating erectile dysfunction, and antiviral agents such as Grazoprevir and Daclatasvir, which are used in the management of Hepatitis C. mdpi.com These applications underscore the compound's critical role in the development of modern therapeutics targeting a wide range of diseases. chemimpex.commdpi.com

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| CAS Number | 140148-70-5 |

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 140-145 °C |

| SMILES | CC(C)(C)OC(=O)N1CCC@@HC(=O)O |

| InChI Key | HRMRQBJUFWFQLX-ZETCQYMHSA-N |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Avanafil |

| Daclatasvir |

| Grazoprevir |

| Proline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930720 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-70-5 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Boc Pyrrolidine 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to Pyrrolidine-3-carboxylic Acid Core

Traditional methods for constructing the pyrrolidine (B122466) ring have laid the groundwork for accessing its derivatives. These routes often focus on forming the heterocyclic structure first, with subsequent modifications to install the desired stereochemistry and functional groups.

Classical Approaches for Pyrrolidine Ring Formation

A cornerstone in the synthesis of the pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction. nih.gov This method involves the reaction of a 1,3-dipole, typically a non-stabilized azomethine ylide, with a dipolarophile, which is usually an activated olefin. nih.govresearchgate.net The azomethine ylides can be generated in situ from the reaction of an α-amino acid, such as sarcosine (B1681465) or glycine, with an aldehyde like formaldehyde. researchgate.net The reaction proceeds in a stereospecific manner, where the stereochemistry of the olefin is transferred to the newly formed pyrrolidine ring. researchgate.net For instance, the reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, an azomethine ylide precursor, and various alkenyl dipolarophiles has been extensively studied to produce a range of substituted pyrrolidines. nih.gov

Stereospecific Synthesis of (S)-Isomer

Achieving the specific (S)-configuration at the C3 position of the pyrrolidine ring often involves starting with a chiral precursor. mdpi.com Natural amino acids, such as (S)-proline and (2S,4R)-4-hydroxyproline, are common starting materials. mdpi.comnih.gov These compounds provide a pre-existing chiral center, which can be chemically manipulated to yield the desired product. For example, (S)-proline can be reduced to (S)-prolinol, which serves as a versatile intermediate for further synthetic transformations. mdpi.com Another approach is the stereoselective cyclization of acyclic precursors, where the stereochemistry is controlled during the ring-forming step. mdpi.com

Advanced and Asymmetric Synthetic Approaches

To meet the high demand for enantiomerically pure compounds in the pharmaceutical industry, advanced asymmetric synthetic methods have been developed. chemimpex.com These strategies, particularly those employing organocatalysis, offer direct and efficient routes to chiral pyrrolidine derivatives with high stereocontrol.

Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Chiral amines, especially pyrrolidine derivatives, are effective catalysts for a variety of transformations that lead to the formation of chiral centers with high enantioselectivity.

The organocatalytic enantioselective Michael addition is a key strategy for synthesizing derivatives of pyrrolidine-3-carboxylic acid. rsc.orgcore.ac.uk This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Novel bifunctional pyrrolidine-based organocatalysts have been developed that show high catalytic efficiency and stereoselectivity. rsc.org

In a notable application, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates provides a concise, two-step method to obtain highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net These reactions, catalyzed by chiral pyrrolidine derivatives, can proceed with almost quantitative yields and excellent stereoselectivity. rsc.org

Table 1: Organocatalytic Michael Addition of Carbonyls to Nitroolefins

This table presents representative results for the Michael addition reaction catalyzed by novel bifunctional pyrrolidine-based organocatalysts, demonstrating high yields and stereoselectivities. rsc.org

| Entry | Aldehyde/Ketone | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 98 | 98:2 | 97 |

| 2 | Cyclohexanone | trans-β-Nitrostyrene | 99 | 98:2 | 99 |

| 3 | Acetone | (E)-2-(2-Nitrovinyl)thiophene | 96 | - | 95 |

dr = diastereomeric ratio; ee = enantiomeric excess

Mannich and Mannich-type reactions are fundamental carbon-carbon bond-forming reactions used to synthesize β-amino carbonyl compounds, which are precursors to amino acids and other important molecules. acs.org The development of direct, catalytic, and enantioselective Mannich-type reactions is of significant interest. acs.orgnih.gov

Pyrrolidine derivatives themselves can act as highly effective organocatalysts in these transformations. Specifically, (R)-3-pyrrolidinecarboxylic acid has been identified as an efficient catalyst for direct asymmetric anti-Mannich-type reactions between unmodified ketones and α-imino esters. acs.orgnih.gov These reactions proceed under mild conditions, often at room temperature in environmentally benign solvents, to afford the anti-Mannich products with high yields, diastereoselectivities, and enantioselectivities. nih.gov The position of the carboxylic acid group on the pyrrolidine ring of the catalyst is crucial for directing the stereochemical outcome, providing either syn- or anti-products. nih.gov

Table 2: (R)-3-Pyrrolidinecarboxylic Acid Catalyzed anti-Mannich-Type Reaction of Ketones

This table shows the results for the reaction between various ketones and an α-imino ester, catalyzed by (R)-3-pyrrolidinecarboxylic acid, highlighting the high anti-selectivity and enantiomeric excess achieved. nih.gov

| Entry | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Acetone | 95 | >99:1 | 99 |

| 2 | Cyclohexanone | 99 | >99:1 | 99 |

| 3 | 3-Pentanone | 91 | 99:1 | 99 |

dr = diastereomeric ratio; ee = enantiomeric excess

Metal-Catalyzed Asymmetric Transformations

The construction of the chiral pyrrolidine ring, the core of (S)-1-Boc-pyrrolidine-3-carboxylic acid, can be effectively achieved through various metal-catalyzed asymmetric reactions. These methods offer powerful routes to enantiomerically enriched pyrrolidines from simpler starting materials.

Palladium catalysis is prominent in this area. Enantioselective palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a significant strategy for forming the pyrrolidine ring. nih.gov This reaction, facilitated by novel phosphoramidite (B1245037) ligands, can be tolerant of a wide array of imine acceptors, leading to the desired pyrrolidine products with high yields and excellent enantioselectivities. nih.gov Another palladium-catalyzed approach involves carboamination reactions, which can produce 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from accessible alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov The mechanism is thought to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond, which establishes the new carbon-nitrogen bond and can create one or two stereocenters. nih.gov

Rhodium-catalyzed reactions also provide a pathway to chiral pyrrolidines. An asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids, catalyzed by rhodium, can form two new carbon-carbon bonds and a stereocenter in a single operation. organic-chemistry.org This method has been shown to produce pyrrolidines with good yields and high enantioselectivity, often guided by the use of C1-symmetric chiral diene ligands. organic-chemistry.org

Asymmetric Deprotonation Strategies for N-Boc Pyrrolidines

A cornerstone for the synthesis of chiral pyrrolidine derivatives is the asymmetric deprotonation of N-Boc pyrrolidine. This strategy involves the enantioselective removal of a proton from the C2 position of the N-Boc pyrrolidine ring, followed by quenching the resulting configurationally stable organolithium intermediate with an electrophile.

The most common approach utilizes a combination of sec-butyllithium (B1581126) (s-BuLi) as the base and a chiral diamine ligand to control the stereochemistry. (-)-Sparteine is a highly effective and widely used ligand for this purpose, enabling the deprotonation to proceed with high enantioselectivity. The s-BuLi/(-)-sparteine complex selectively abstracts one of the enantiotopic protons at a carbon adjacent to the nitrogen, leading to a chiral lithiated species. This intermediate can then react with various electrophiles to yield a range of enantioenriched 2-substituted pyrrolidines.

Below is a table summarizing research findings on this strategy:

| Ligand | Base | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| (-)-Sparteine | s-BuLi | Me3SiCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | 85 | 96:4 |

| (+)-Sparteine Surrogate | s-BuLi | Me3SiCl | (S)-N-Boc-2-(trimethylsilyl)pyrrolidine | 90 | 95:5 |

| (-)-Sparteine | s-BuLi | Allyl Bromide (via CuCN) | (R)-N-Boc-2-allylpyrrolidine | 78 | 85:15 |

| (+)-Sparteine Surrogate | s-BuLi | Benzaldehyde | (R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 75 | 92:8 |

Continuous Flow Processes in Pyrrolidine Derivative Synthesis

Continuous flow chemistry is a modern synthetic technology that is increasingly being applied to the production of heterocyclic compounds, including pyrrolidine derivatives. bohrium.comnih.gov This approach moves away from traditional batch processing, where reagents are mixed in a single vessel, to a system where reactants are continuously pumped through a network of tubes or microreactors. researchgate.net

The application of continuous flow technology to the synthesis of heterocycles offers numerous advantages. nih.gov The small internal volumes of microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. bohrium.com This enhanced control often leads to higher yields, improved selectivity, and better product quality compared to batch methods. researchgate.net

Functional Group Interconversions and Protecting Group Strategies

The synthesis and subsequent use of this compound rely heavily on strategic functional group interconversions and the use of protecting groups. The tert-butyloxycarbonyl (Boc) group and the carboxylic acid are the two key functional moieties that define the reactivity of the molecule.

The N-Boc group is an acid-labile protecting group, meaning it is stable under a wide range of basic and nucleophilic conditions but can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective manipulation of other functional groups in the molecule without disturbing the protected nitrogen. The Boc group is crucial for modulating the reactivity of the pyrrolidine nitrogen and is instrumental during steps like asymmetric deprotonation.

The carboxylic acid at the C3 position is a versatile handle for a variety of functional group interconversions. Standard transformations include:

Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) under acidic conditions with the corresponding alcohol. This is often done to protect the acid during subsequent reactions or to modify the compound's solubility.

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This is a fundamental reaction in peptide synthesis, where this compound can act as a non-proteinogenic amino acid building block. This transformation typically requires activating agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This opens up further synthetic possibilities for creating more complex derivatives.

These interconversions are essential for incorporating the (S)-pyrrolidine-3-carboxylic acid scaffold into larger, more complex target molecules, particularly in the field of drug discovery.

Application As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Peptides and Peptidomimetics

The structural rigidity and defined stereochemistry of (S)-1-Boc-pyrrolidine-3-carboxylic acid make it a highly sought-after component in the synthesis of peptides and peptidomimetics. Its incorporation can significantly influence the resulting molecule's conformation and biological activity.

This compound serves as a crucial building block in solid-phase and solution-phase peptide synthesis. chemimpex.comsigmaaldrich.com The Boc group protects the pyrrolidine (B122466) nitrogen, preventing it from participating in unwanted side reactions during the coupling of amino acids. chemimpex.comyoutube.com The carboxylic acid functionality of the molecule is activated to react with the free amine group of another amino acid or a growing peptide chain, forming a stable peptide bond. evitachem.comyoutube.com

This process allows for the systematic and controlled elongation of peptide chains. youtube.com Researchers utilize this building block to create peptide analogues with modified backbones. By replacing natural amino acids like proline with this compound, chemists can alter the peptide's susceptibility to enzymatic degradation, improve its stability, and fine-tune its binding affinity to biological targets. chemimpex.com This strategic substitution is a key aspect of designing peptide-based drugs with enhanced therapeutic properties. evitachem.com

The development of peptides with restricted conformations is a major goal in medicinal chemistry, as it can lead to higher receptor selectivity and improved metabolic stability. The non-planar, five-membered ring of the pyrrolidine scaffold inherently limits the rotational freedom of the peptide backbone. researchgate.netnih.gov When incorporated into a peptide sequence, this compound acts as a conformational constraint, forcing the chain to adopt a more defined three-dimensional structure.

This "pseudorotation" phenomenon of the pyrrolidine ring helps to pre-organize the peptide into a specific bioactive conformation, which can enhance its binding to a target protein. researchgate.netnih.gov This approach is critical in designing peptidomimetics that mimic the structure of a natural peptide loop or turn, which are often the key regions for biological recognition. The ability to create these constrained structures is essential for developing potent and selective therapeutic agents.

Construction of Bioactive Scaffolds and Chemical Probes

Beyond peptide synthesis, this compound is a versatile scaffold for constructing a diverse range of biologically active molecules and chemical probes designed for fundamental research. researchgate.net

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved medications. nih.gov this compound serves as a vital intermediate in the synthesis of complex pharmaceuticals. chemimpex.comevitachem.com Its inherent chirality ensures that the final drug molecule is produced as a single enantiomer, which is often crucial for safety and efficacy. chemimpex.com

For instance, this compound is used as a starting material in the synthesis of potent and selective enzyme inhibitors. One notable example is its use as a reactant in the synthesis of inhibitors for ERK1,2, a pair of proteins involved in cellular signaling pathways implicated in cancer. chemicalbook.com The versatility of the pyrrolidine scaffold allows for extensive chemical modification, enabling chemists to generate libraries of related compounds for lead optimization in the drug discovery process. researchgate.netnih.gov

| Target Class | Example Application | Significance of Pyrrolidine Scaffold |

|---|---|---|

| Kinase Inhibitors | Synthesis of ERK1,2 inhibitors chemicalbook.com | Provides a rigid core for orienting functional groups toward the enzyme's active site. |

| Protease Inhibitors | Development of BACE-1 inhibitors for Alzheimer's disease research rsc.org | The stereochemically dense structure allows for precise interactions with enzyme subsites. rsc.org |

| Receptor Antagonists | Synthesis of NMDA receptor antagonists nih.gov | The defined stereochemistry is crucial for selective receptor binding and antagonism. nih.gov |

Understanding how enzymes function is fundamental to biology and medicine. Chemical probes derived from this compound are valuable tools for studying enzyme mechanisms. By modifying the core structure—for example, through C(sp³)–H functionalization—researchers can create highly substituted pyrrolidine derivatives. rsc.org

These derivatives can be designed to act as inhibitors that bind to an enzyme's active site. A notable application is in the development of inhibitors for Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. rsc.org Studying how these synthetic inhibitors interact with BACE-1 provides insights into the enzyme's catalytic mechanism and helps guide the design of more effective drugs. rsc.org

The study of protein-ligand interactions is central to understanding biological processes and for rational drug design. This compound is used to synthesize molecular analogues that probe these interactions. The pyrrolidine scaffold can be incorporated into ligands designed to target specific binding pockets on proteins. researchgate.net

An example of this is in the study of the Polo-Box Domain (PBD) of Polo-Like Kinase 1 (Plk1), a protein involved in cell division and a target for cancer therapy. researchgate.net Researchers have synthesized ligands incorporating pyrrolidine-like structures to understand the nature of the unique pyrrolidine-binding pocket of the Plk1 PBD. researchgate.net By systematically creating and testing analogues, scientists can map the structure-activity relationship (SAR), revealing which chemical features are most important for high-affinity binding. researchgate.netnih.gov This knowledge is critical for developing selective inhibitors that can distinguish between related proteins, a key challenge in modern drug discovery. researchgate.net

Utility in Neuroscience Research and Neurotransmitter Systems

This compound is a valuable chiral building block in the synthesis of complex molecules utilized in neuroscience research, particularly for modulating neurotransmitter systems. chemimpex.com Its rigid, stereochemically defined pyrrolidine core is a key structural motif in compounds designed to interact with specific receptors in the central nervous system (CNS). The inherent chirality of this building block is crucial for developing enantiomerically pure compounds, which is vital for achieving selective and effective interaction with biological targets like enzymes and receptors. chemimpex.com

One significant area of application is in the development of antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), such as the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Glutamate is the major excitatory neurotransmitter in the mammalian CNS, and an imbalance in its signaling is linked to numerous neurological and psychiatric conditions. nih.gov Researchers have synthesized extensive libraries of proline analogues to probe the structure-activity relationships at these receptors. These studies have led to the discovery of potent and selective NMDA receptor antagonists, which are invaluable as chemical tools for studying the roles of specific iGluR subtypes in health and disease. nih.govnih.gov The synthesis of these complex antagonists often employs stereoselective strategies where a protected pyrrolidine scaffold, akin to this compound, serves as the foundation for elaboration. nih.gov

Furthermore, the pyrrolidine-3-carboxylic acid framework is a key component in the design of inhibitors for enzymes implicated in neurodegenerative diseases. For instance, derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have been synthesized and identified as inhibitors of beta-secretase 1 (BACE-1). rsc.org BACE-1 is a primary therapeutic target in Alzheimer's disease research. The development of potent BACE-1 inhibitors is a major goal in the pursuit of disease-modifying treatments. nih.gov Similarly, Pyrrolidine-1,3-dicarboxylic Acid 1-tert-Butyl Ester, a closely related structure, is used in the synthesis of potent and highly selective inhibitors of ERK1/2, kinases involved in neuronal signaling pathways. chemicalbook.com

The table below summarizes key research findings related to the application of the pyrrolidine-3-carboxylic acid scaffold in neuroscience.

| Derivative Class | Target System/Enzyme | Research Application/Finding |

| Substituted Phenylproline Analogs | Ionotropic Glutamate Receptors (e.g., NMDA) | Development of potent and subtype-selective antagonists to study receptor function in the CNS. nih.govnih.gov |

| 5-Oxo-pyrrolidine Derivatives | Beta-secretase 1 (BACE-1) | Synthesis of sub-micromolar inhibitors as potential leads for Alzheimer's disease therapeutics. rsc.org |

| Pyrrolidine-1,3-dicarboxylic Acid Esters | ERK1/2 Kinases | Used as a reactant in the synthesis of highly selective ERK1/2 inhibitors for studying signal transduction. chemicalbook.com |

Diversification and Derivatization Strategies

The chemical structure of this compound offers two primary points for modification: the carboxylic acid group at the C3 position and the Boc-protected nitrogen atom at the N1 position. This dual functionality allows for a wide range of diversification and derivatization strategies to generate libraries of novel compounds.

Synthesis of Functionalized Pyrrolidine Derivatives

The synthesis of functionalized pyrrolidine derivatives from this compound leverages well-established chemical transformations. The carboxylic acid moiety is a versatile handle for various coupling reactions.

Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDCI, HOBt) to form a stable amide linkage. This strategy is fundamental for building peptidomimetics and introducing a vast array of functional groups.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters. This modification can alter the polarity, solubility, and metabolic stability of the resulting molecule.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride. This introduces a new functional group, a hydroxymethyl substituent, which can be used for further synthetic elaborations.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or hydrochloric acid). evitachem.com The resulting secondary amine is a nucleophile that can undergo several reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones allows for the introduction of substituents on the nitrogen atom.

N-Acylation and N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively.

These fundamental strategies enable chemists to systematically modify the core pyrrolidine scaffold, creating diverse molecular architectures from a single chiral precursor.

Exploration of Structure-Activity Relationships in Designed Molecules

The ability to create diverse libraries of molecules from this compound is essential for exploring structure-activity relationships (SAR). SAR studies are critical in medicinal chemistry to understand how specific structural features of a molecule influence its biological activity and to optimize lead compounds into potent and selective drugs.

Key findings from such SAR studies on pyrrolidine-based glutamate receptor antagonists include:

Stereochemistry is Critical: The relative and absolute stereochemistry of the substituents on the pyrrolidine ring is a major determinant of biological activity. The rigid, non-planar structure of the ring presents substituents in specific spatial orientations, which dictates the binding affinity to the chiral environment of a receptor's binding pocket.

Substituent Effects: Adding substituents at different positions on the aromatic portions of the molecules was found to significantly impact receptor subtype selectivity. For instance, introducing substituents at the 5'-position of a phenyl ring generally conferred selectivity for NMDA receptors. nih.govnih.gov

Balance of Properties: The SAR exploration also considers how structural changes affect physicochemical properties like solubility and membrane permeability, which are crucial for a compound's utility as a research tool or potential therapeutic.

These studies underscore how the pyrrolidine scaffold, accessible from precursors like this compound, provides a robust framework for the precise spatial arrangement of pharmacophoric elements, enabling detailed exploration of molecular recognition at complex biological targets. nih.gov

Emerging Applications in Material Science

While the primary application of this compound has been in pharmaceutical and biological research, its unique chiral structure is paving the way for emerging applications in material science. The field is leveraging the principles of molecular recognition and stereochemistry, long studied in biology, to create novel functional materials.

One promising area is in the development of chiral organocatalysts . Pyrrolidine-based structures are known to be highly effective catalysts for a variety of asymmetric transformations. mdpi.com These small-molecule catalysts can be immobilized on solid supports, such as polymers or silica (B1680970) surfaces, to create heterogeneous catalysts that are easily recoverable and reusable. The (S)-pyrrolidine core provides the chiral environment necessary to control the stereochemical outcome of a chemical reaction. Research in this area focuses on designing and synthesizing novel pyrrolidine-based catalysts and attaching them to material backbones.

Another emerging application lies in bioconjugation and surface functionalization . The carboxylic acid and amine functionalities of the deprotected pyrrolidine ring are ideal for covalently attaching the molecule to surfaces or other materials. This can be used to create chiral stationary phases for chromatography, where the immobilized pyrrolidine derivative can separate enantiomers of other compounds. It also opens possibilities for creating functionalized surfaces with specific recognition properties, potentially for use in sensors or biocompatible materials.

Although this area of research is less developed compared to its use in drug discovery, the fundamental properties of this compound as a readily available, stereochemically pure building block make it an attractive candidate for the rational design of new chiral materials.

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms Involving (S)-1-Boc-pyrrolidine-3-carboxylic acid

The reaction mechanisms involving this compound are diverse, often leveraging the inherent chirality and functionality of the molecule. A primary application is in the synthesis of substituted pyrrolidines, where the carboxylic acid group can be transformed into various functionalities, or the pyrrolidine (B122466) ring can act as a scaffold.

One key reaction is the C-H activation/arylation at the C5 position of N-Boc-D-proline, a closely related structure. This process, directed by an 8-aminoquinoline (B160924) (8-AQ) group, proceeds under basic conditions, which can lead to epimerization at the alpha center, resulting in a single enantiomer. nih.gov This highlights the ability of the reaction conditions to influence the stereochemical integrity of the chiral centers.

Furthermore, the oxidative damage of proline residues by nitrate (B79036) radicals has been studied, revealing that the reaction often proceeds through an oxidative electron transfer at the nitrogen atom. rsc.org The rate of this reaction is sensitive to steric hindrance and the electronic environment of the amide group. Such studies provide insight into the reactivity of the pyrrolidine nitrogen, even when protected, and the potential pathways for degradation or functionalization under oxidative conditions.

In the context of forming larger heterocyclic structures, intramolecular C-H amination reactions catalyzed by copper complexes have been investigated. nih.gov Mechanistic studies, including the isolation of copper(II) intermediates, suggest that the reaction pathway is influenced by the nature of the ligands on the copper catalyst and the halide on the amide substrate. nih.gov While not directly involving this compound, these studies on pyrrolidine synthesis offer valuable models for understanding potential intramolecular cyclization mechanisms starting from derivatives of this acid.

Theoretical studies have also shed light on reaction pathways. For instance, the reaction of proline with hydroxyl radicals is suggested to occur via H-abstraction from the amine group, leading to spontaneous decarboxylation and the formation of a pyrrolidin-1-yl radical. nih.gov This radical can then be converted to Δ¹-pyrroline, a precursor to GABA. nih.gov Such computational investigations provide a framework for predicting the reactivity and potential non-enzymatic transformations of proline derivatives under specific conditions.

Stereocontrol and Enantioselectivity in Pyrrolidine Ring Formation

The stereoselective synthesis of pyrrolidine derivatives is a cornerstone of modern organic chemistry, with this compound serving as a valuable chiral precursor. nih.govmdpi.com The formation of the pyrrolidine ring with high stereocontrol can be achieved through two main strategies: functionalization of an existing chiral pyrrolidine core or the cyclization of acyclic precursors. mdpi.com

The use of pre-existing chiral building blocks, such as proline and its derivatives, is a common and effective method to ensure the production of optically pure compounds. nih.govresearchgate.net This "chiral pool" approach leverages the defined stereochemistry of the starting material to control the stereochemistry of the final product.

Alternatively, stereoselective methods for synthesizing pyrrolidine derivatives from acyclic precursors often involve intramolecular or intermolecular cyclization reactions. mdpi.com For example, an enantioselective approach to the synthesis of Anisomycin involves the cyclization of an alcohol to form a Boc-protected pyrrolidine. mdpi.com

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This approach can create up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org The diastereoselectivity of these reactions can be influenced by the use of chiral catalysts or by chiral information embedded in the dipole precursor or the dipolarophile. acs.org For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been shown to induce a specific absolute configuration in the resulting pyrrolidine product. acs.org

Recent advancements have also focused on catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to produce chiral C2- and C3-alkylated pyrrolidines. nih.gov By selecting either a cobalt or nickel catalytic system with a chiral bisoxazoline (BOX) ligand, divergent synthesis of either C2- or C3-substituted pyrrolidines can be achieved with excellent enantioselectivity. nih.gov

Influence of Chiral Center on Synthetic Outcomes

The chiral center at the C3 position of this compound exerts a significant influence on the stereochemical outcome of synthetic transformations. This influence, often referred to as chiral induction, is crucial for the diastereoselective synthesis of more complex molecules.

In reactions involving the functionalization of the pyrrolidine ring, the existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. For example, in the asymmetric deprotonation of N-Boc pyrrolidine using s-BuLi and a chiral diamine like (-)-sparteine, the chiral ligand directs the lithiation to one of the enantiotopic α-protons, leading to a chiral organolithium intermediate that can be trapped by electrophiles with high enantioselectivity. acs.org

The stereocontrol in the synthesis of 2,5-disubstituted pyrrolidines often relies on reacting chiral starting materials where the inherent chirality dictates the formation of the final product's stereochemistry. acs.orgnih.gov For instance, the reaction of a glycerol-derived bistriflate with an aminosulfone proceeds via two sequential SN2 displacements, including a stereospecific cyclization, to yield the corresponding pyrrolidine with controlled stereochemistry. acs.orgnih.gov

Furthermore, in intramolecular reactions, the chiral center can influence the conformation of the transition state, thereby determining the diastereoselectivity of the cyclization. Studies on cyclization reactions between chiral allylsilanes and N-acyliminium ions have shown that substituents on the chiral allylsilane can reverse the typical diastereoselectivity, suggesting that neighboring group interactions can stabilize a specific transition state geometry. researchgate.net

The development of enzymatic platforms has also highlighted the importance of chirality in directing reactions. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. researchgate.net

Computational and Theoretical Studies on Reaction Pathways

Computational and theoretical studies have become indispensable tools for understanding the reaction pathways and stereochemical outcomes of reactions involving pyrrolidine derivatives. Density Functional Theory (DFT) is frequently employed to model reaction mechanisms, calculate transition state energies, and predict product distributions. beilstein-journals.org

For instance, DFT calculations have been used to investigate the mechanism of the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org These studies proposed a reaction mechanism and revealed that the kinetic selectivity is more significant than thermodynamic selectivity in the formation of the major product. beilstein-journals.org

In the context of 1,3-dipolar cycloadditions to form pyrrolidines, computational analysis has been used to understand the influence of the N-tert-butanesulfinyl group on diastereoselectivity. acs.org DFT calculations revealed that an interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole in the transition state is responsible for the observed stereochemical outcome. acs.org

Computational studies have also been crucial in elucidating the stereoselectivities of proline-catalyzed aldol (B89426) reactions. researchgate.net By analyzing the geometries of various transition states, researchers can identify the key structural factors that influence the enantioselectivity of these reactions, aiding in the design of new and more effective catalysts. researchgate.net The puckering of the pyrrolidine ring and the conformation of the carboxylic acid group are shown to be critical in determining the preferred reaction pathway. researchgate.net

Furthermore, quantum chemical studies have been applied to complex multi-step syntheses, such as the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin. rsc.org These studies can calculate the energy barriers for each step, including Michael addition, Nef-type rearrangement, and cyclization, providing a detailed energetic profile of the entire reaction sequence. rsc.org

The reaction between proline and hydroxyl radicals has also been investigated using DFT, suggesting a pathway involving H-abstraction from the amine, followed by spontaneous decarboxylation. nih.gov These theoretical predictions offer insights into potential non-enzymatic pathways for proline metabolism under oxidative stress. nih.gov

Data Tables

Table 1: Computational Investigation of Proline-Catalyzed Aldol Reaction Transition States This table summarizes computational data on the relative energies of transition states in the proline-catalyzed aldol reaction, which helps in understanding the origins of stereoselectivity.

| Catalyst/Transition State Conformation | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Proline - anti-re | 0.0 | 98 |

| Proline - anti-si | 2.5 | |

| Azetidine-2-carboxylic acid - anti-re | 0.0 | 40 |

| Azetidine-2-carboxylic acid - anti-si | 1.9 |

Data sourced from computational studies on proline-related catalysts. researchgate.net

Table 2: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines This table illustrates the divergent synthesis of C2- and C3-alkylated pyrrolidines by tuning the metal catalyst, showcasing the high level of regio- and enantiocontrol achievable.

| Metal Catalyst | Ligand | Product Position | Yield (%) | Enantiomeric Excess (%) |

| CoBr₂ | Modified BOX | C3-Alkylated | High | up to 97 |

| Nickel Catalyst | Chiral BOX | C2-Alkylated | High | High |

Data highlights the efficiency of catalyst-tuned hydroalkylation reactions. nih.gov

Future Perspectives in S 1 Boc Pyrrolidine 3 Carboxylic Acid Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. In the context of (S)-1-Boc-pyrrolidine-3-carboxylic acid and its derivatives, future research will prioritize the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation are expected to include:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral pyrrolidines offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Future work will likely focus on the discovery and engineering of novel enzymes, such as transaminases and keto reductases, for the asymmetric synthesis of pyrrolidine (B122466) precursors. nih.gov One-pot photoenzymatic synthesis routes are also being explored, combining photochemical C-H activation with stereoselective enzymatic transformations to produce enantiopure N-Boc-protected aminopyrrolidines and hydroxypyrrolidines.

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for the construction of pyrrolidine rings under mild conditions. rsc.orgorganic-chemistry.org Innovations in this area may involve the development of new organic photosensitizers and the application of photoredox-catalyzed cycloaddition reactions to create structurally diverse pyrrolidine derivatives. sartorius.comnumberanalytics.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, contributing to more sustainable chemical production. nih.govnih.govacs.org The development of continuous flow protocols for the synthesis of chiral pyrrolidines will likely be a major focus, enabling rapid and cost-effective access to these important building blocks. downstreamcolumn.com

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions and the use of greener solvents, such as deep eutectic systems, will continue to be a priority to reduce the environmental impact of pyrrolidine synthesis. nih.gov

| Green Methodology | Key Advantages | Potential Future Developments |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery of novel enzymes, enzyme engineering for enhanced activity and substrate scope. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of new photosensitizers, expansion of reaction scope. |

| Flow Chemistry | Improved safety and scalability, enhanced process control, reduced waste. | Integration of in-line purification and analysis, development of multi-step flow syntheses. |

| Alternative Solvents | Reduced environmental impact, potential for improved reactivity and selectivity. | Exploration of a wider range of green solvents, optimization of reaction conditions. |

Exploration of Novel Reactivities and Catalytic Cycles

The unique structural features of the this compound scaffold make it an excellent platform for the development of new catalytic transformations and the exploration of novel reactivities. Future research in this area is expected to focus on expanding the synthetic utility of this and related chiral pyrrolidines.

Anticipated areas of exploration include:

Asymmetric Organocatalysis: Pyrrolidine derivatives have been extensively used as organocatalysts for a wide range of asymmetric reactions. nih.govbohrium.comcatalent.comnih.govacs.org Future work will likely involve the design and synthesis of new, more efficient pyrrolidine-based organocatalysts and the application of these catalysts in novel and challenging transformations. Mechanistic studies will also be crucial for the rational design of next-generation catalysts. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. Recent advances have demonstrated the feasibility of palladium-catalyzed C-H arylation of N-Boc-pyrrolidines. uc.pt Future research will likely focus on expanding the scope of C-H functionalization reactions on the pyrrolidine ring, including the development of new catalytic systems and directing groups. acs.orgresearchgate.netchemimpex.com

Catalytic Cycloaddition Reactions: The development of novel catalytic cycloaddition reactions provides a direct and atom-economical route to the pyrrolidine core. organic-chemistry.orgacs.org Future efforts may focus on exploring new catalytic systems, such as those based on photoredox catalysis, to enable the synthesis of highly functionalized and structurally diverse pyrrolidines. sartorius.comnumberanalytics.com

Dehydrogenation Reactions: The catalytic dehydrogenation of pyrrolidines to form pyrroles is a developing area of research. acs.org This transformation offers a direct route to another important class of N-heterocycles from readily available starting materials.

| Reactivity/Catalytic Cycle | Key Features | Potential Future Directions |

| Asymmetric Organocatalysis | Metal-free catalysis, high enantioselectivity. | Design of novel catalyst scaffolds, application in new reaction types. |

| C-H Functionalization | Atom and step economy, direct modification of the pyrrolidine core. | Development of new catalytic systems, exploration of regioselective functionalization. |

| Catalytic Cycloadditions | Convergent synthesis of the pyrrolidine ring. | Use of novel catalytic methods (e.g., photoredox), expansion of substrate scope. |

| Dehydrogenation | Access to pyrroles from pyrrolidines. | Development of more efficient and selective catalyst systems. |

Expansion into New Areas of Chemical Biology and Drug Design

The pyrrolidine scaffold, with this compound as a key building block, is a privileged motif in medicinal chemistry due to its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. nih.govresearchgate.netmdpi.com Future research will undoubtedly continue to leverage this scaffold to explore new frontiers in chemical biology and drug design.

Emerging areas of application include:

Targeted Protein Degradation: The development of proteolysis-targeting chimeras (PROTACs) has opened up new avenues for therapeutic intervention. The pyrrolidine scaffold can serve as a versatile linker or ligand component in the design of novel PROTACs for the targeted degradation of disease-causing proteins.

Peptide and Peptidomimetic Drug Design: this compound is a valuable building block for the synthesis of peptides and peptidomimetics with enhanced stability and biological activity. chemimpex.com Future research will likely focus on incorporating this and related constrained amino acids into novel peptide-based therapeutics for a wide range of diseases.

Chemical Probes and Diagnostics: The development of selective chemical probes is essential for understanding complex biological processes and for target identification and validation in drug discovery. rsc.org The pyrrolidine scaffold can be incorporated into the design of novel chemical probes, including activity-based probes and fluorescent probes, for the study of enzymes and receptors. rsc.orgnih.gov

Covalent Drug Design: The design of covalent inhibitors that form a permanent bond with their biological target can offer advantages in terms of potency and duration of action. The pyrrolidine scaffold can be functionalized with reactive groups to create novel covalent drugs targeting specific amino acid residues in proteins.

| Application Area | Role of this compound | Potential Future Impact |

| Targeted Protein Degradation | As a linker or ligand in PROTAC design. | Development of new therapeutics for previously "undruggable" targets. |

| Peptide/Peptidomimetics | As a constrained amino acid to enhance stability and activity. | Creation of more effective peptide-based drugs with improved pharmacokinetic properties. |

| Chemical Probes | As a scaffold for the development of selective probes. | Elucidation of biological pathways and identification of new drug targets. |

| Covalent Drug Design | As a platform for the design of targeted covalent inhibitors. | Development of highly potent and durable drugs for various diseases. |

Advancements in Scalable Synthesis for Industrial Relevance

The translation of promising laboratory-scale syntheses into robust and economically viable industrial processes is a critical step in the development of new pharmaceuticals and fine chemicals. For this compound and its derivatives, future research will focus on developing scalable and efficient manufacturing processes.

Key areas for advancement include:

Continuous Flow Manufacturing: As mentioned in the context of green chemistry, continuous flow processing is a key enabling technology for the scalable and sustainable production of chemicals. nih.govacs.orgnih.govnih.govresearchgate.net Future work will involve the development of integrated continuous flow systems that incorporate reaction, separation, and purification steps for the efficient manufacturing of chiral pyrrolidines. downstreamcolumn.com

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring and control of critical process parameters is essential for ensuring consistent product quality and process efficiency in large-scale manufacturing. nih.gov Future developments in this area will likely involve the integration of advanced analytical techniques into continuous flow manufacturing platforms.

Downstream Processing and Purification: The development of efficient and scalable downstream processing and purification strategies is crucial for obtaining high-purity this compound and its derivatives. sartorius.comnumberanalytics.comcatalent.commt.com This may involve the use of continuous chromatography and other advanced separation technologies.

Techno-economic Analysis: The economic viability of any new manufacturing process is a key consideration. Techno-economic analysis will be essential for evaluating the cost-effectiveness of different synthetic routes, including biocatalytic and flow-based approaches, and for guiding process optimization efforts. digitellinc.comuhasselt.beresearchgate.net

| Advancement Area | Key Benefits | Future Research Focus |

| Continuous Flow Manufacturing | Enhanced safety, scalability, and process control; reduced footprint. | Development of fully integrated and automated manufacturing platforms. |

| Process Analytical Technology | Real-time process monitoring and control; improved product quality. | Integration of novel sensors and analytical techniques into flow systems. |

| Downstream Processing | Efficient purification and isolation of the final product. | Development of continuous and automated purification methods. |

| Techno-economic Analysis | Evaluation of process viability and cost-effectiveness. | Comparative analysis of different synthetic routes to guide industrial implementation. |

Q & A

Q. What are the common synthetic routes for preparing (S)-1-Boc-pyrrolidine-3-carboxylic acid?

this compound is typically synthesized via Boc protection of (S)-pyrrolidine-3-carboxylic acid. A standard method involves reacting the amine group of (S)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. The reaction is carried out in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen to prevent hydrolysis of the Boc group . Post-reaction purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization. Purity is confirmed by HPLC (>95%) and NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) .

Q. How is the compound characterized to confirm its stereochemical purity?

Stereochemical integrity is verified using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and optical rotation measurements. NMR spectroscopy (¹H and ¹³C) identifies key structural features:

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in a tightly sealed container under inert gas (argon or nitrogen) to prevent moisture absorption and Boc group degradation. Avoid prolonged exposure to light, which may induce racemization or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) arise from variations in experimental conditions (temperature, pH, ionic strength). To resolve conflicts:

Perform solubility assays under standardized conditions (e.g., 25°C, pH 7.4).

Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What strategies prevent racemization during amide bond formation involving this compound?

Racemization risks increase during activation of the carboxylic acid. Mitigation strategies include:

Q. What analytical methods differentiate this compound from its (R)-enantiomer?

Chiral separation is achieved via:

- HPLC : Chiralcel OD column (hexane:ethanol = 90:10), retention times of 8.2 min (S) vs. 10.1 min (R).

- Circular Dichroism (CD) : Distinct Cotton effects at 220 nm (S-enantiomer shows positive ellipticity).

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces enantiomer-specific splitting of pyrrolidine protons .

Q. How can researchers troubleshoot low yields in Boc deprotection reactions?

Common issues and solutions:

- Incomplete deprotection : Use TFA/DCM (4:1 v/v) with 2% triisopropylsilane as a scavenger.

- Side reactions : Avoid prolonged exposure to strong acids; monitor by TLC (Rf shift from 0.6 to 0.2 in ethyl acetate).

- Byproduct formation : Replace HCl/dioxane with milder conditions (e.g., ZnBr₂ in DCM) for acid-sensitive substrates .

Methodological Notes

- Safety : Always use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation .

- Data Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to confirm connectivity .

- Ethical Compliance : Dispose of waste via certified chemical disposal services to comply with EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.